methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate
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Overview
Description
Methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate is a synthetic organic compound featuring an imidazole ring substituted with benzylthio and bromophenyl groups. This unique structure grants it potential significance in various fields of chemical research and applications in industry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions::
- Formation of the Imidazole Core::
Initial reaction involves the cyclization of an α-halogenated ketone with a suitable diamine (such as ethylenediamine).
The reaction typically employs acidic catalysts and proceeds under reflux conditions to form the imidazole core.
- Benzylthio Substitution::
Following imidazole formation, the compound undergoes nucleophilic substitution with benzylthiol.
Common reagents include benzyl halides and a strong base, like sodium hydride, under anhydrous conditions to attach the benzylthio group at the desired position.
- Bromophenyl Incorporation::
The final substitution step involves electrophilic aromatic substitution using a bromophenyl halide in the presence of a strong base.
Reaction conditions often include anhydrous solvents and may require a phase-transfer catalyst to enhance reactivity.
Industrial synthesis often optimizes reaction conditions to maximize yield and minimize by-products.
This includes temperature control, use of automated reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation::
Reacts with oxidizing agents like hydrogen peroxide to form sulfoxides or sulfones.
- Reduction::
Reacts with reducing agents such as lithium aluminum hydride to form the corresponding reduced analogs.
- Substitution::
Undergoes various nucleophilic substitutions, replacing the ester group or altering the substituents on the imidazole ring.
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Anhydrous dichloromethane, tetrahydrofuran.
Sulfoxides and sulfones from oxidation.
Corresponding reduced analogs from reduction.
Varied imidazole derivatives from substitution.
Scientific Research Applications
Chemistry::
Used as an intermediate in the synthesis of complex organic molecules and polymers.
Functions as a probe to study enzyme kinetics and protein interactions.
Potential pharmacophore for the development of novel therapeutic agents targeting diseases such as cancer and microbial infections.
Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Mechanism::
The compound acts by interacting with specific molecular targets, such as enzymes and receptors, altering their function.
Targets may include protein kinases, G-protein coupled receptors, and ion channels.
Pathways impacted include signaling cascades involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds::
- Methyl 2-(2-(benzylthio)-1H-imidazol-1-yl)acetate:
- Methyl 2-(2-(benzylthio)-5-phenyl-1H-imidazol-1-yl)acetate:
- Methyl 2-(2-(benzylthio)-4-bromophenyl-1H-imidazol-1-yl)acetate:
The presence of the bromophenyl group adds distinct chemical reactivity and biological activity.
This substitution pattern enhances binding affinity to specific molecular targets and alters the compound's pharmacokinetics.
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Properties
IUPAC Name |
methyl 2-[2-benzylsulfanyl-5-(4-bromophenyl)imidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-24-18(23)12-22-17(15-7-9-16(20)10-8-15)11-21-19(22)25-13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHQJSNZXUZPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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